

# discovery and development of TP-040

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP-040   |           |
| Cat. No.:            | B6274968 | Get Quote |

An In-Depth Technical Guide to the Discovery and Development of **TP-040** (TUB-040)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TP-040**, also known as TUB-040, is a promising antibody-drug conjugate (ADC) currently in clinical development for the treatment of solid tumors. This document provides a comprehensive overview of the discovery and development of TUB-040, including its molecular composition, mechanism of action, preclinical data, and ongoing clinical evaluation. The information is intended for researchers, scientists, and drug development professionals interested in the technical details of this novel therapeutic agent.

# Introduction: The Rationale for a NaPi2b-Targeting ADC

The sodium-dependent phosphate transport protein 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a compelling target for cancer therapy. NaPi2b is a multi-transmembrane cell surface protein involved in phosphate homeostasis.[1] Its expression in normal tissues is limited, but it is highly overexpressed in a significant percentage of ovarian and non-small cell lung cancers (NSCLC).[2][3] This differential expression pattern makes it an attractive target for an ADC, which is designed to deliver a potent cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity.[4] The development of previous NaPi2b-targeting ADCs was discontinued, highlighting the need for next-generation approaches with improved safety and efficacy.[1]



# **Molecular Design and Components of TUB-040**

TUB-040 is a next-generation ADC engineered for enhanced stability, homogeneity, and antitumor activity.[5] It is composed of three key components: a humanized monoclonal antibody, a potent cytotoxic payload, and an advanced linker system.

- Monoclonal Antibody: A humanized IgG1 antibody that specifically targets an extracellular loop of NaPi2b.[6] The Fc region of the antibody has been silenced to reduce off-target effects.[7]
- Cytotoxic Payload: The payload is exatecan, a potent derivative of camptothecin that inhibits topoisomerase I.[5] Topoisomerase I is a crucial enzyme for relieving DNA torsional stress during replication and transcription.[8] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells.[9][10]
- Linker Technology: TUB-040 utilizes the proprietary "Tubutecan" linker-payload technology, which is based on "P5 conjugation chemistry".[11][12] This technology enables the stable, cysteine-selective conjugation of exatecan to the antibody, resulting in a homogeneous drugto-antibody ratio (DAR) of 8.[13][14] The linker is designed to be stable in circulation and to be cleaved by lysosomal proteases upon internalization into the target cancer cell.[7]

# **Mechanism of Action**

The mechanism of action of TUB-040 involves a multi-step process designed for targeted cancer cell killing while minimizing damage to healthy tissues.

- Binding: The monoclonal antibody component of TUB-040 binds with high affinity to NaPi2b on the surface of cancer cells.[15]
- Internalization: Upon binding, the ADC-NaPi2b complex is internalized into the cell via endocytosis.[15]
- Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the exatecan payload.[7]
- Topoisomerase I Inhibition: The released exatecan inhibits topoisomerase I in the nucleus, leading to DNA damage.[9]







- Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) of the cancer cell.[10]
- Bystander Effect: Exatecan is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring cancer cells that may not express NaPi2b, a phenomenon known as the bystander effect.[5][10]





Click to download full resolution via product page

Caption: Mechanism of action of TUB-040.



# **Preclinical Development**

A comprehensive preclinical program was conducted to evaluate the efficacy, pharmacokinetics, and safety of TUB-040.

#### In Vitro Studies

- Binding and Internalization: TUB-040 demonstrated high-affinity binding to recombinant NaPi2b and NaPi2b-expressing cancer cells, followed by rapid internalization.[15]
- Cytotoxicity: Potent and target-specific cytotoxicity was observed in NaPi2b-expressing cancer cell lines.[5]
- Bystander Activity: Strong bystander killing of neighboring cancer cells was demonstrated.[5]

#### In Vivo Studies

- Efficacy in Xenograft Models: In cell line- and patient-derived xenograft models of ovarian and lung cancer, a single administration of TUB-040 led to prolonged tumor growth inhibition and complete tumor regressions, even in models with low NaPi2b expression.[5] A minimally effective dose of 1 mg/kg was observed in the OVCAR-3 ovarian cancer model.[5]
- Pharmacokinetics: TUB-040 exhibited a favorable pharmacokinetic profile with doseproportionality and high stability, as indicated by superimposable curves for the total antibody and the intact ADC, and low levels of free payload in circulation.[5]
- Toxicology: Repeated-dose toxicology studies in rats, a pharmacologically relevant species, showed that TUB-040 was well-tolerated, with no evidence of lung toxicity or thrombocytopenia, which have been concerns with other ADCs.[5]

# **Summary of Preclinical Data**



| Parameter                    | Result                                                                         | Reference |
|------------------------------|--------------------------------------------------------------------------------|-----------|
| Target                       | Sodium-dependent phosphate transport protein 2b (NaPi2b)                       | [6]       |
| Payload                      | Exatecan (Topoisomerase I inhibitor)                                           | [5]       |
| Drug-to-Antibody Ratio (DAR) | 8                                                                              | [13]      |
| In Vitro Cytotoxicity        | Potent and target-specific                                                     | [5]       |
| Bystander Effect             | Strong                                                                         | [5]       |
| In Vivo Efficacy             | Prolonged tumor growth inhibition and complete regressions in xenograft models | [5]       |
| Minimally Effective Dose     | 1 mg/kg in OVCAR-3 model                                                       | [5]       |
| Safety Profile               | Well-tolerated in rats; no lung toxicity or thrombocytopenia                   | [5]       |

# **Clinical Development**

Based on the promising preclinical data, TUB-040 has advanced into clinical development.

- Phase I/IIa Clinical Trial: A multicenter, first-in-human, dose-escalation and optimization study (NAPISTAR 1-01; NCT06303505) is currently ongoing to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TUB-040 in patients with platinumresistant high-grade ovarian cancer or relapsed/refractory adenocarcinoma NSCLC.[6]
- Regulatory Status: In June 2024, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to TUB-040 for the treatment of patients with platinum-resistant ovarian cancer.[6]

# **Experimental Protocols**



Detailed experimental protocols are proprietary; however, the following provides a general overview of the methodologies used in the preclinical evaluation of TUB-040.

# **Synthesis of Exatecan**

A multi-step linear or convergent synthesis approach is used, starting from readily available chemical precursors. A common method involves the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride, followed by a series of reactions including reduction, cyclization, and functional group manipulations to construct the pentacyclic core of exatecan.[16]



Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Exatecan.

# In Vivo Xenograft Model Efficacy Study

- Cell Culture: Human cancer cell lines (e.g., OVCAR-3 for ovarian cancer) are cultured under standard conditions.
- Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.
- Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. TUB-040 is administered intravenously at various dose levels.
- Efficacy Assessment: Tumor volumes are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

# Conclusion



**TP-040** (TUB-040) is a highly promising, next-generation ADC with a novel design that leverages the high expression of NaPi2b on certain solid tumors. Its potent topoisomerase I inhibitor payload, combined with a stable and advanced linker technology, has demonstrated significant anti-tumor activity and a favorable safety profile in preclinical studies. The ongoing clinical evaluation of TUB-040 will be crucial in determining its potential as a new therapeutic option for patients with difficult-to-treat cancers such as platinum-resistant ovarian cancer and NSCLC. The data gathered to date supports the continued development of this innovative therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Pipeline of NaPi2b-Targeted Antibody-Drug Conjugates La Merie [lamerie.com]
- 2. onclive.com [onclive.com]
- 3. NaPi2b-Targeted Immunotherapies Pipeline and Competitive [globenewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TUB-040, a Homogeneous and Hydrophilic NaPi2b-Targeting ADC with Stably Linked Exatecan, Exhibits Long-lasting Antitumor Activity and a Well-Tolerated Safety Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. Log In < ILLUSTRATED MEDICAL COURSES WordPress [imc.3jpharmainc.com]
- 10. nbinno.com [nbinno.com]
- 11. tubulis.com [tubulis.com]
- 12. Tubulis from Munich doses first Patient with own ADC linker technology European Biotechnology Magazine [european-biotechnology.com]
- 13. tubulis.com [tubulis.com]



- 14. Tubulis Announces First Patient Dosed in Phase I/IIa Trial Evaluating ADC TUB-030 in Advanced Solid Tumors: Leibniz-FMP [leibniz-fmp.de]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [discovery and development of TP-040]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6274968#discovery-and-development-of-tp-040]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com